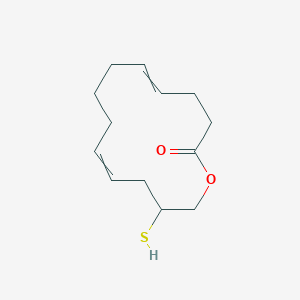
13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one is a sulfur-containing heterocyclic compound It is characterized by a 14-membered macrolide ring with a sulfanyl group and two conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one typically involves the formation of the macrolide ring followed by the introduction of the sulfanyl group. One common method includes the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the double bonds or the sulfanyl group.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced macrolide derivatives.
Substitution: Formation of various substituted macrolides.
Aplicaciones Científicas De Investigación
13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The conjugated double bonds may also participate in electron transfer reactions, affecting cellular processes .
Comparación Con Compuestos Similares
- 2-Amino-3-[[(6E,9E)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-2-oxo-1-oxacyclotetradeca-6,9-dien-4-yl]sulfanyl]propanoic acid
- (2S)-2-amino-3-{[(4R,5R,6E,8S,13S,14S)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-2-oxo-1-oxacyclotetradeca-6,9-dien-4-yl]sulfanyl}propanoic acid
Uniqueness: 13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one is unique due to its specific macrolide structure with a sulfanyl group and conjugated double bonds. This combination of features is not commonly found in other similar compounds, making it a valuable subject for research and application .
Propiedades
Número CAS |
89908-72-5 |
|---|---|
Fórmula molecular |
C13H20O2S |
Peso molecular |
240.36 g/mol |
Nombre IUPAC |
13-sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one |
InChI |
InChI=1S/C13H20O2S/c14-13-10-8-6-4-2-1-3-5-7-9-12(16)11-15-13/h4-7,12,16H,1-3,8-11H2 |
Clave InChI |
RDBIVIIEVBNSBM-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CCCC(=O)OCC(CC=CC1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



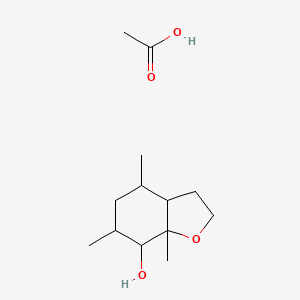
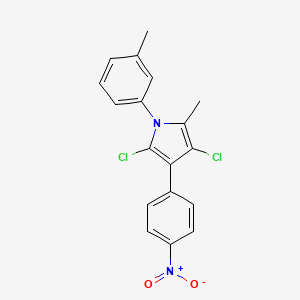
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
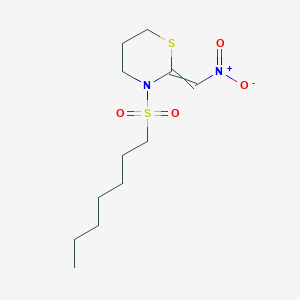
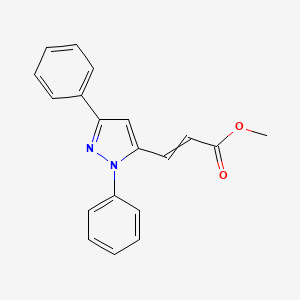

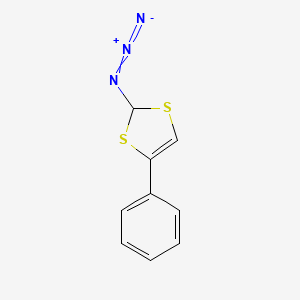
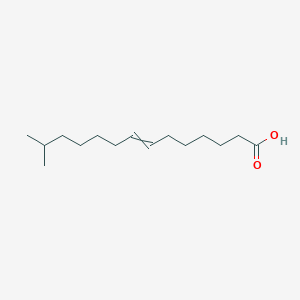
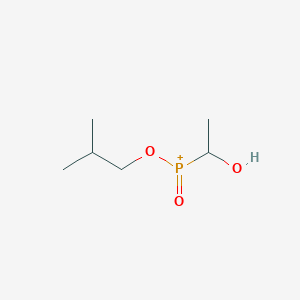
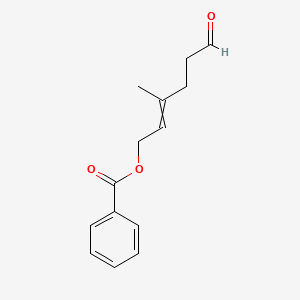

silane](/img/structure/B14387275.png)
